molecular formula C21H21ClN4O2 B8422896 (4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

(4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

Cat. No. B8422896
M. Wt: 396.9 g/mol
InChI Key: VZSGTFNHTKSTAD-UHFFFAOYSA-N
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Patent
US08415358B2

Procedure details

Trifluoroacetic acid (1.0 mL, 13.4 mmol) in dichloromethane (3 mL) was added to an ice cooled solution of (4-chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester (70 mg, 0.18 mmol) in dichloromethane (4 mL) and stirred for 2.5 hour at room temperature. The reaction mixture was cooled on an ice bath and aqueous ammonium hydroxide was added followed by evaporation of dichloromethane. The formed precipitate was filtered off. The crude product was purified by flash chromatography (ethyl acetate/heptane as eluent) to give (4-chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-amine (51 mg, 98%).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[N:14]([C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=1)[C:15]1[CH:20]=[N:19][CH:18]=[C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]=2)[N:16]=1)(C)(C)C.[OH-].[NH4+]>ClCCl>[Cl:34][C:31]1[CH:30]=[CH:29][C:28]([NH:14][C:15]2[CH:20]=[N:19][CH:18]=[C:17]([C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]=3)[N:16]=2)=[CH:33][CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC(=CN=C1)C1=NC(=CC=C1)C)C1=CC=C(C=C1)Cl)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
followed by evaporation of dichloromethane
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (ethyl acetate/heptane as eluent)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=CN=C1)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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